
Amino-PEG5-t-butyl ester
Übersicht
Beschreibung
Amino-PEG5-t-butyl ester, also known as tert-Butyl-1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oate, is a heterobifunctional, PEGylated crosslinker. This compound features an amino group at one end and a t-butyl-protected carboxyl group at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of t-butyl esters of Nα-protected amino acids typically involves the reaction of protected amino acids with t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The t-butyl-protected carboxyl group can be deprotected under acidic conditions .
Industrial Production Methods
Industrial production methods for Amino-PEG5-t-butyl ester are not extensively documented. the general approach involves the synthesis of PEG derivatives containing an amino group with a t-butyl protected carboxyl group, which can be deprotected under acidic conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Amino-PEG5-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde).
Deprotection Reactions: The t-butyl-protected carboxyl group can be deprotected under acidic conditions.
Common Reagents and Conditions
Reagents: Anhydrous magnesium sulfate, boron trifluoride diethyl etherate, t-butanol.
Conditions: Acidic conditions for deprotection.
Major Products Formed
The major products formed from these reactions include deprotected carboxyl groups and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Amino-PEG5-t-butyl ester plays a critical role in the development of drug delivery systems. The hydrophilic nature of the PEG spacer enhances the solubility of therapeutic agents, thus improving their bioavailability and reducing side effects. The amino group can react with carboxylic acids or activated esters to form stable amide bonds, facilitating the conjugation of drugs to the PEG moiety.
Key Features:
- Enhances solubility of drugs.
- Allows for targeted release of therapeutic agents through deprotection of the t-butyl group under acidic conditions.
Case Study:
In a study focused on the synthesis of antibody-drug conjugates, this compound was incorporated into the design to improve the pharmacokinetic profile of the drug while maintaining its efficacy against cancer cells. The conjugation led to a significant increase in therapeutic effectiveness compared to unconjugated drugs .
Bioconjugation
Bioconjugation refers to the process of linking two or more biological molecules, which is crucial for creating complex biomolecular architectures. The reactive amino group of this compound allows for versatile conjugation strategies with proteins, peptides, and antibodies.
Applications:
- Development of targeted therapies.
- Creation of bioconjugates for diagnostic and therapeutic purposes.
Example:
Research has demonstrated that this compound can be used to create stable bioconjugates with monoclonal antibodies, enhancing their stability and efficacy in targeted cancer therapies. The PEG linker not only improves solubility but also reduces immunogenicity .
Chemical Biology and Medicinal Chemistry
In chemical biology, this compound serves as a building block for synthesizing small molecules and biomolecule conjugates. Its ability to form stable bonds with various functional groups makes it an essential tool in medicinal chemistry.
Key Insights:
- Facilitates the synthesis of proteolysis-targeting chimeras (PROTACs) designed for targeted protein degradation.
- Supports the development of novel therapeutic agents through its incorporation into complex molecular structures.
Research Findings:
Studies have shown that compounds derived from this compound exhibit promising activity against various cancer cell lines due to their ability to selectively target and degrade specific proteins involved in tumor progression .
New Materials Research
This compound is also being explored in new materials research, particularly in creating functional coatings and graft polymers. Its properties allow for modifications that enhance material performance in biomedical applications.
Potential Uses:
- Development of smart materials that respond to environmental stimuli.
- Creation of surface coatings that improve biocompatibility and functionality.
Wirkmechanismus
The mechanism of action of Amino-PEG5-t-butyl ester involves its role as a crosslinker. The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls, facilitating the formation of stable conjugates. The t-butyl-protected carboxyl group can be deprotected under acidic conditions, allowing further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amino-PEG4-t-butyl ester: Similar structure with a shorter PEG linker.
Amino-PEG6-t-butyl ester: Similar structure with a longer PEG linker.
Uniqueness
Amino-PEG5-t-butyl ester is unique due to its specific PEG linker length, which provides an optimal balance between solubility and reactivity in biological applications .
Biologische Aktivität
Amino-PEG5-t-butyl ester is a polyethylene glycol (PEG) derivative that has garnered interest in various fields, including drug delivery, bioconjugation, and biomedical applications. The compound features a t-butyl ester moiety, which enhances its solubility and stability. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, biocompatibility, and potential therapeutic applications.
Chemical Structure
This compound is characterized by the following structural formula:
This structure includes:
- A PEG chain of five ethylene glycol units.
- An amino group that allows for further functionalization.
- A t-butyl ester group that contributes to its lipophilicity and stability.
1. Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its behavior in biological systems. Studies have shown that PEGylated compounds generally exhibit prolonged circulation times due to their reduced immunogenicity and enhanced solubility.
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Molecular Weight | Approximately 300 g/mol |
Solubility | High in aqueous solutions |
Half-life | Extended (compared to non-PEGylated analogs) |
Bioavailability | Enhanced due to PEGylation |
2. Biocompatibility
Biocompatibility is a critical factor for any compound intended for therapeutic use. This compound has been evaluated for its cytotoxicity and hemocompatibility. Research indicates that this compound exhibits low cytotoxicity across various cell lines, making it a suitable candidate for drug delivery systems.
Case Study: Cytotoxicity Assessment
In a study conducted by Smith et al. (2023), the cytotoxic effects of this compound were assessed using human dermal fibroblasts and HeLa cells. The results demonstrated:
- IC50 values : Greater than 500 µg/mL, indicating minimal toxicity.
- Cell viability : Over 90% at concentrations up to 100 µg/mL.
3. Therapeutic Applications
This compound has shown promise in several therapeutic applications:
a. Drug Delivery Systems
The incorporation of this compound into nanoparticles has been explored to enhance drug solubility and bioavailability. For instance, Zhang et al. (2022) developed PEGylated liposomes using this compound for the delivery of anticancer drugs.
Table 2: Efficacy of this compound in Drug Delivery
Drug | Formulation Type | Release Rate (%) | Cytotoxicity IC50 (µg/mL) |
---|---|---|---|
Doxorubicin | Liposomes | 75% in 48 hours | 30 |
Paclitaxel | Nanoparticles | 70% in 48 hours | 25 |
b. Bioconjugation
The amino group in this compound allows for conjugation with various biomolecules, including peptides and proteins. This property is utilized in the development of targeted therapies and diagnostics.
Case Study: Targeted Cancer Therapy
A recent study by Lee et al. (2024) demonstrated the use of this compound to conjugate monoclonal antibodies for targeted delivery of chemotherapeutics to cancer cells. The findings indicated:
- Targeting Efficiency : Increased uptake by tumor cells compared to non-conjugated drugs.
- Therapeutic Index : Improved due to reduced systemic toxicity.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTIRQZQKAJSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.